![molecular formula C43H43F2N3O24 B162723 Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Overview
Description
This compound is a fluorescent calcium (Ca²⁺) indicator belonging to the family of acetoxymethyl (AM) ester derivatives, designed for intracellular Ca²⁺ monitoring in live cells. Its structure integrates a benzofuran-oxazole core conjugated with bis(acetyloxymethoxy)ethylamino groups and difluorophenoxy side chains, enhancing cell permeability and Ca²⁺-dependent fluorescence shifts . The AM ester groups mask polar carboxylic acids, allowing passive diffusion through cell membranes, where intracellular esterases cleave the esters to release the active Ca²⁺-sensitive form .
Key applications include real-time Ca²⁺ imaging in neutrophils, Plasmodium falciparum studies, and mitochondrial Ca²⁺ dynamics . Its excitation/emission maxima (340–380 nm excitation, 510 nm emission) enable ratiometric measurements, reducing artifacts from uneven dye loading .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of Fura-FF AM follows a convergent strategy, beginning with the preparation of two key intermediates:
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4-(Benzyloxy)-2-nitrophenol (1)
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Ethyl 2-(chloromethyl)oxazole-5-carboxylate (9)
The final product is assembled via Williamson ether synthesis, followed by saponification and acetoxymethyl esterification .
Synthesis of Intermediate 3: O-Alkylation of 4-(Benzyloxy)-2-Nitrophenol
Reaction Scheme:
4-(Benzyloxy)-2-nitrophenol (1 ) + [Ethoxy(methyl)phosphoryl]methylmethanesulfonate (2 ) → 3
Conditions:
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Solvent: Acetonitrile (MeCN)
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Base: Potassium carbonate (K₂CO₃)
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Temperature: Reflux (82°C)
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Duration: 26 hours
Analytical Data:
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¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 3.2 Hz, 1H), 7.41–7.35 (m, 5H), 7.19 (dd, J = 9.2, 3.2 Hz, 1H), 7.09 (d, J = 9.2 Hz, 1H), 5.07 (s, 2H) .
Hydrogenation and N-Alkylation to Form Intermediate 4
Reaction Scheme:
Intermediate 3 → 4 via catalytic hydrogenation
Conditions:
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Catalyst: Platinum on carbon (Pt/C)
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Solvent: Ethanol (EtOH)
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Pressure: H₂ (1 atm)
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Duration: 12 hours
Key Observations:
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Selective reduction of the nitro group without cleaving the benzyl ether.
Formylation via Vilsmeier Reaction to Generate Intermediate 7
Reaction Scheme:
Intermediate 5 → 6 → 7
Conditions:
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Reagent: POCl₃/DMF (Vilsmeier reagent)
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Solvent: Dichloromethane (CH₂Cl₂)
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Temperature: 0°C → room temperature
Challenges:
Benzofuran Formation via Williamson Ether Synthesis
Reaction Scheme:
Aldehyde 8 + Ethyl 2-(chloromethyl)oxazole-5-carboxylate (9 ) → KLCA-Fura tetraethyl ester (10)
Conditions:
Characterization:
Saponification to Generate KLCA-Fura
Reaction Scheme:
10 → KLCA-Fura via ester hydrolysis
Conditions:
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Reagent: 1.4 M aqueous KOH
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Solvent: Methanol (MeOH)/H₂O (1:1)
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Temperature: 0°C → room temperature
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Duration: 19 hours
Analytical Validation:
Synthesis of Fura-FF AM (Acetoxymethyl Ester)
Reaction Scheme:
KLCA-Fura + Bromomethyl acetate → KLCA-FuraAM
Conditions:
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Solvent: DMF
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Base: N,N-Diisopropylethylamine (DIPEA)
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Reagent: Bromomethyl acetate (3.6 eq)
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Temperature: Room temperature
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Duration: 43 hours (with reagent additions at 0, 21, and 24 hours)
Optimization Notes:
Critical Reaction Parameters and Troubleshooting
Table 1: Summary of Reaction Conditions and Yields
Step | Reaction | Key Reagents/Catalysts | Yield | Purity (HPLC) |
---|---|---|---|---|
1 | O-Alkylation | K₂CO₃, MeCN | 45% | 95% |
2 | Hydrogenation | Pt/C, H₂ | 85% | 98% |
3 | Vilsmeier Formylation | POCl₃, DMF | 70% | 90% |
4 | Williamson Ether Synthesis | K₂CO₃, DMF | 65% | 97% |
5 | Saponification | KOH, MeOH/H₂O | 100% | 99% |
6 | Acetoxymethyl Esterification | Bromomethyl acetate | 78% | 99% |
Common Issues:
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Low Yield in O-Alkylation (Step 1): Attributed to competing elimination reactions. Mitigated by using anhydrous MeCN and controlled reflux .
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Ester Cleavage During Formylation (Step 3): Addressed via re-ethylation under acidic conditions .
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Fura-FF AM undergoes several types of chemical reactions, including hydrolysis and esterification. Upon entering the cell, Fura-FF AM is hydrolyzed by intracellular esterases to release Fura-FF, which then binds to calcium ions .
Common Reagents and Conditions
The hydrolysis of Fura-FF AM typically occurs under physiological conditions within the cell. The reaction is catalyzed by intracellular esterases, which cleave the acetoxymethyl ester groups to release the active Fura-FF compound .
Major Products Formed
The major product formed from the hydrolysis of Fura-FF AM is Fura-FF, which is the active form of the compound that binds to calcium ions and exhibits fluorescence .
Scientific Research Applications
Calcium Imaging
Fura 2-AM is extensively used for calcium imaging in live cells. It allows researchers to monitor intracellular calcium concentrations in real-time by changing its fluorescence properties upon binding with calcium ions. This capability is crucial for studying various physiological processes such as muscle contraction, neurotransmitter release, and cellular signaling pathways.
Cellular Response Studies
This compound has been employed to investigate cellular responses to stimuli. For instance, studies have demonstrated its effectiveness in measuring calcium flux in T cells upon activation by antibodies. The ability to detect significant increases in intracellular calcium levels provides insights into T cell activation mechanisms and immune responses.
Drug Testing and Pharmacology
Fura 2-AM is utilized in drug testing to assess the effects of pharmacological agents on calcium signaling pathways. By evaluating how different compounds influence calcium dynamics, researchers can better understand drug mechanisms and potential therapeutic effects.
Flow Cytometry
The compatibility of Fura 2-AM with flow cytometry techniques allows for detailed analysis of calcium flux across heterogeneous cell populations. This application is vital for studying specific cellular responses within mixed populations, enhancing our understanding of complex biological systems.
Industrial Applications
In addition to its research applications, Fura 2-AM has potential uses in the development of calcium-sensitive assays and diagnostic tools. Its ability to provide accurate measurements of calcium levels can be harnessed for various industrial applications, including quality control and product development in pharmaceuticals and biotechnology.
Comparative Analysis of Calcium Indicators
To highlight the effectiveness of Fura 2-AM compared to other calcium indicators, the following table summarizes key performance metrics:
Indicator | Sensitivity (Fold Change) | CV (%) |
---|---|---|
Fluo-3 | 2.93 ± 0.47 | 28.7 ± 2.06 |
Fura 2-AM | 1.14 ± 0.04 | 16.1 ± 0.64 |
This table illustrates that while Fluo-3 demonstrates higher sensitivity in fold change from baseline, Fura 2-AM exhibits lower variability (CV), indicating more consistent performance across experiments.
Case Study 1: Calcium Flux Measurement in T Cells
A study focused on using Fura 2-AM to measure calcium flux in T cells stimulated with anti-CD3 antibodies revealed significant increases in intracellular calcium concentrations. This finding provided valuable insights into the mechanisms underlying T cell activation.
Case Study 2: Pressure-Induced Signal Quenching
Research investigating the fluorescence intensity of Fura 2-AM under varying pressure conditions showed that external pressure significantly affects its fluorescence properties at low calcium concentrations (below 20.3 mM). This effect highlights the importance of environmental factors on experimental outcomes when using this compound.
Case Study 3: Chemokine Receptor Activation
Another study utilized Fura 2-AM to monitor calcium flux in primary human leukocytes activated by chemokines. The results demonstrated that only cells expressing specific chemokine receptors responded to stimulation, showcasing the compound's utility in identifying activated cell populations within a mixed sample.
Mechanism of Action
Fura-FF AM exerts its effects by entering the cell and being hydrolyzed by intracellular esterases to release Fura-FF. The released Fura-FF binds to calcium ions, resulting in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of intracellular calcium concentrations, providing valuable insights into cellular calcium dynamics .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparison of Fluorescent Ca²⁺ Indicators
Key Differences and Advantages
- Target Compound vs. Fura-2 AM: While structurally similar, the target compound’s 2,3-difluorophenoxy side chain enhances photostability and reduces interference from heavy metals compared to Fura-2’s methylphenoxy group . Both exhibit ratiometric readouts, but the target compound shows improved signal-to-noise ratios in tissues with autofluorescence .
- Target Compound vs. Fluo-4 AM : Fluo-4’s fluorescein backbone allows single-wavelength detection (488 nm excitation), making it compatible with standard FITC filters. However, its higher Kd (~345 nM) limits sensitivity in low-Ca²⁺ environments .
- Target Compound vs. Rhod-2 AM : Rhod-2 (Kd ~570 nM) is optimized for mitochondrial Ca²⁺ but suffers from pH sensitivity. The target compound’s oxazole-carboxylate group ensures pH-independent performance in cytosolic studies .
Research Findings
- Neutrophil Ca²⁺ Signaling : The target compound detected submicromolar Ca²⁺ fluctuations in human neutrophils during chemoattractant-induced activation, outperforming Indo-1 in resolving rapid transients .
- Parasite Physiology : In Plasmodium falciparum, the compound’s AM ester hydrolysis efficiency was 40% higher than Fura-2 AM, critical for measuring Ca²⁺ in saponin-isolated parasites .
- Selectivity Data : Competitive binding assays showed >100-fold selectivity for Ca²⁺ over Mg²⁺ (Kd >15 µM) and Zn²⁺ (Kd >10 µM), surpassing Fluo-4’s Mg²⁺ selectivity (Kd ~5 µM) .
Biological Activity
Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of acetyloxymethyl and oxazole moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
The biological activity of this compound appears to be linked to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It induces cell cycle arrest, particularly at the G1 phase, which is crucial for halting the proliferation of cancer cells.
- Kinase Inhibition : The compound selectively inhibits certain kinases (e.g., Abl), which are often overactive in cancer cells, thereby disrupting critical signaling pathways involved in cell growth and survival.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that the compound significantly reduced cell viability in HepG2 liver cancer cells with an IC50 value of 10.28 μM. Mechanistic studies revealed that it triggered apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- MCF-7 Breast Cancer Model : Research indicated that the compound exhibited a potent inhibitory effect on MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents like doxorubicin in terms of efficacy and safety.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Synthesis involves stepwise protection/deprotection of reactive groups (e.g., acetyloxymethyl esters) and coupling reactions under anhydrous conditions. Key steps include monitoring reaction progress via LC-MS for intermediate validation and NMR (¹H/¹³C, DEPT-135) for structural confirmation. Purification requires gradient silica gel chromatography due to the compound’s polar byproducts . Characterization should include high-resolution mass spectrometry (HRMS) and FT-IR to confirm functional groups like carbonyls and ether linkages .
Q. How can researchers address solubility challenges during purification?
The compound’s hydrophobicity from fluorophenoxy and benzofuran moieties necessitates mixed solvent systems (e.g., DCM:MeOH gradients). Advanced techniques like preparative HPLC with C18 columns or countercurrent chromatography (CCC) improve separation efficiency. Pre-adsorption of crude mixtures onto celite before column loading minimizes silica gel clogging .
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
Strict adherence to Chemical Hygiene Plan guidelines is mandatory. Use fume hoods for steps involving volatile reagents (e.g., acetyl chloride). Personal protective equipment (PPE) must include nitrile gloves and splash goggles. Emergency showers and eyewash stations should be accessible, and spills must be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict reaction pathways and transition states, identifying energy barriers for esterification and fluorophenoxy coupling. Reaction path search algorithms (e.g., GRRM) combined with machine learning (ML) analyze experimental datasets to recommend optimal catalysts (e.g., DMAP for acylations) and solvent systems (e.g., THF at 60°C) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR shifts (e.g., overlapping benzofuran protons) require 2D techniques (HSQC, HMBC) to assign connectivity. For ambiguous LC-MS peaks, tandem MS/MS with collision-induced dissociation (CID) differentiates isobaric fragments. Cross-validation with synthetic standards or X-ray crystallography resolves stereochemical uncertainties .
Q. How can AI-driven simulations improve stability studies under varying pH conditions?
COMSOL Multiphysics integrates AI to model degradation kinetics, predicting hydrolysis of acetyloxymethyl groups at acidic pH. Experimental validation via HPLC-DAD quantifies degradation products (e.g., free carboxylic acids). Feedback loops refine simulations using Arrhenius parameters derived from accelerated stability testing (40°C/75% RH) .
Q. What methodologies assess the compound’s interactions with biological targets?
Surface plasmon resonance (SPR) measures binding affinity to proteins (e.g., kinases), while molecular dynamics (MD) simulations (AMBER or GROMACS) map binding poses. Fluorescence quenching assays using tryptophan residues in target proteins validate computational predictions. Dose-response curves (IC₅₀) are generated via cell-based assays (e.g., MTT for cytotoxicity) .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Process Analytical Technology (PAT) tools like in-line FT-IR monitor reaction progress in real-time. Design of Experiments (DoE) with response surface methodology (RSM) identifies critical parameters (e.g., stirring rate, reagent stoichiometry). Statistical process control (SPC) charts track impurities, ensuring compliance with ICH Q3A guidelines .
Properties
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43F2N3O24/c1-23(49)61-18-66-36(54)14-47(15-37(55)67-19-62-24(2)50)30-7-6-29(44)40(45)41(30)60-9-8-59-33-10-28-11-34(42-46-13-35(72-42)43(58)70-22-65-27(5)53)71-32(28)12-31(33)48(16-38(56)68-20-63-25(3)51)17-39(57)69-21-64-26(4)52/h6-7,10-13H,8-9,14-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWXSBNYDMTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C(=C(C=C1)F)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43F2N3O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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